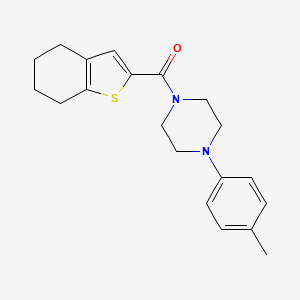

1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine

Description

The compound 1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine features a piperazine core substituted at the 1-position with a 4-methylphenyl group and at the 4-position with a 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl moiety. This structure combines aromatic and heterocyclic components, enabling interactions with biological targets such as tubulin or neurotransmitter receptors. The 4-methylphenyl group provides hydrophobic character, while the benzothiophene-carbonyl moiety may engage in hydrogen bonding or π-π stacking interactions .

Properties

IUPAC Name |

[4-(4-methylphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20(23)19-14-16-4-2-3-5-18(16)24-19/h6-9,14H,2-5,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQRYWNQSCPMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(S3)CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 4-Methylphenyl Group: The piperazine core is then reacted with 4-methylphenyl halides in the presence of a base to introduce the 4-methylphenyl group.

Introduction of the Benzothiophene Group: The final step involves the acylation of the substituted piperazine with 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydrobenzothiophene moiety undergoes oxidation under controlled conditions. For example:

- Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C generates epoxide derivatives, with regioselectivity influenced by the steric environment of the tetrahydrobenzothiophene ring .

- Sulfone Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thiophene sulfur to a sulfone group, altering electronic properties .

Table 1: Oxidation Reactions

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0–5°C | Epoxide formation | |

| Sulfonation | H₂O₂, AcOH, RT | Sulfone derivative |

Reduction Reactions

The carbonyl group in the benzothiophene-2-carbonyl subunit is susceptible to reduction:

- Carbonyl to Methylene : Using sodium borohydride (NaBH₄) in methanol reduces the carbonyl to a methylene group, forming 1-(4-methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)piperazine .

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas reduces aromatic rings selectively, preserving the piperazine core .

Table 2: Reduction Reactions

| Target Group | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Carbonyl | NaBH₄, MeOH, RT | Methylene derivative | |

| Aromatic ring | Pd/C, H₂, EtOAc | Saturated benzothiophene |

Substitution Reactions

The piperazine nitrogen participates in nucleophilic substitution:

- N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts .

- Acylation : Acetyl chloride in pyridine substitutes the piperazine nitrogen, forming N-acetyl derivatives .

The benzothiophene’s 2-position undergoes electrophilic aromatic substitution (EAS) with nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) .

Table 3: Substitution Reactions

| Site | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Piperazine N | CH₃I, DMF, K₂CO₃ | N-Methyl derivative | |

| Benzothiophene | HNO₃/H₂SO₄, 50°C | Nitro-substituted |

Coupling and Cross-Coupling Reactions

- Suzuki–Miyaura Coupling : The benzothiophene subunit participates in palladium-catalyzed cross-coupling with aryl boronic acids under microwave irradiation .

- Buchwald–Hartwig Amination : Piperazine reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to form biaryl amines .

Table 4: Coupling Reactions

| Reaction Type | Catalytic System | Outcome | Reference |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |

| Buchwald–Hartwig | Pd(OAc)₂/Xantphos | Aryl amine adducts |

Stability and Reactivity Insights

- pH Sensitivity : The piperazine ring protonates under acidic conditions (pH < 4), enhancing solubility but reducing nucleophilicity .

- Thermal Stability : Decomposes above 200°C, forming volatile byproducts like CO₂ and H₂S .

Synthetic Pathways

Key steps in synthesis include:

Scientific Research Applications

1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites of target proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine ()

- Structural Difference : The phenyl substituent is 3-chloro instead of 4-methyl.

- Impact : Chlorine’s electron-withdrawing nature and larger atomic radius compared to methyl may alter binding pocket interactions. In tubulin inhibitors, chloro-substituted phenylpiperazines (e.g., compound 7c in ) showed enhanced activity due to sigma-hole hydrogen bonds with Thr351 .

- Data Gap : Direct activity data for this analog is unavailable, but SAR trends suggest chlorine may improve potency in specific contexts .

1-(4-Trifluoromethylphenyl)piperazine ()

- Structural Difference : Replaces benzothiophene-carbonyl with a trifluoromethylphenyl group.

- Impact: The CF₃ group’s strong electron-withdrawing effect enhances metabolic stability and receptor binding in neurotransmitter modulators (e.g., serotonin/dopamine receptors).

Variations in the Carbonyl-Linked Group

Tubulin-Targeting Piperazines with Benzimidazole Moieties ()

- Example : 2-(4-((4-Methylphenyl)piperazin-1-yl)-1H-benzimidazole (Compound 6).

- Structural Difference : Benzothiophene-carbonyl replaced by benzimidazole.

- Impact : Benzimidazole’s planar structure facilitates π-π interactions, but reduced activity compared to benzothiophene derivatives was observed (e.g., compound 6 had lower tubulin inhibition than benzothiophene analogs) .

Sulfonyl and Sulfanyl Derivatives ()

- Example : 1-(4-((4-Methylphenyl)sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine ().

- Structural Difference : Sulfonyl groups replace the benzothiophene-carbonyl.

- Impact : Sulfonyl groups enhance electron-withdrawing effects and improve anticancer activity (e.g., average lg GI₅₀ = -5.87 in NCI-60 screening) but may reduce tubulin affinity due to weaker hydrogen bonding .

Anticancer Activity

- Target Compound : Likely inhibits tubulin polymerization (based on benzothiophene analogs in ).

- Comparison: Benzothiophene-carbonyl analogs (e.g., compound 7a): IC₅₀ ≈ 0.2–0.5 µM in tubulin assays . Sulfonyl-thiazole derivatives (): Higher cytotoxicity (lg GI₅₀ = -5.87) but distinct mechanisms (non-tubulin targets) .

Receptor Modulation

- Dopamine D₂ Receptor : Methoxyphenyl-piperidines () show high affinity (Kᵢ < 10 nM), but benzothiophene-carbonyl derivatives are less studied in this context .

- CCR5 Antagonists : Piperazines with bulky substituents (e.g., TAK-779 in ) target allosteric sites, whereas the target compound’s benzothiophene may favor orthosteric binding .

Key Data Table

*Estimated based on structural analogs.

Biological Activity

The compound 1-(4-Methylphenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molar mass of approximately 314.44 g/mol. The structure includes a piperazine ring substituted with a 4-methylphenyl group and a tetrahydro-benzothiophene moiety, which contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 314.44 g/mol |

| LogP | 3.609 |

| Solubility | Moderate |

Biological Activity

Research indicates that piperazine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Piperazine compounds have been shown to inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against human cancer cell lines. For instance, compounds targeting tubulin polymerization have shown IC50 values in the low micromolar range (2–20 μM) .

- Neuropharmacological Effects : Some studies suggest that piperazine derivatives can inhibit human acetylcholinesterase, potentially impacting neurodegenerative conditions .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By binding to acetylcholinesterase, it may enhance neurotransmitter levels in synaptic clefts.

- Disruption of Microtubule Dynamics : Similar to other benzothiazole derivatives, it may interfere with tubulin polymerization, leading to apoptosis in cancer cells .

- Antimicrobial Action : The presence of the benzothiophene ring enhances membrane permeability, allowing for increased interaction with microbial targets.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and screened for their ability to inhibit cancer cell growth. The most potent compounds showed IC50 values ranging from 0.64 to 1.44 μM against various cancer cell lines .

- Neuropharmacological Assessment : Research on piperazine derivatives indicated significant inhibition of acetylcholinesterase activity, suggesting potential therapeutic applications in Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.